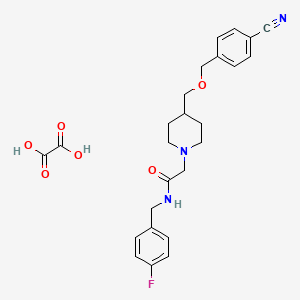

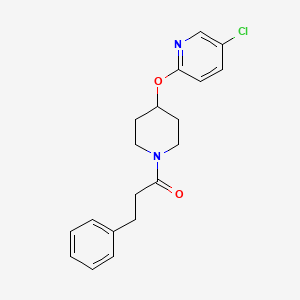

![molecular formula C25H19FN6O2S2 B2507989 N-((5-((2-(苯并[d]噻唑-2-ylamino)-2-氧代乙基)硫代)-4-(4-氟苯基)-4H-1,2,4-三唑-3-基)甲基)苯甲酰胺 CAS No. 393839-63-9](/img/structure/B2507989.png)

N-((5-((2-(苯并[d]噻唑-2-ylamino)-2-氧代乙基)硫代)-4-(4-氟苯基)-4H-1,2,4-三唑-3-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

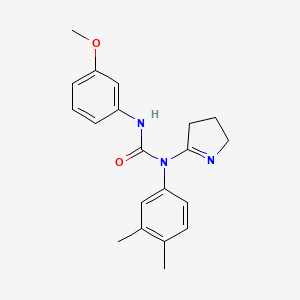

The compound "N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the benzothiazole, triazole, and benzamide groups. These structural motifs are commonly found in compounds with anticancer, antifungal, and anti-inflammatory properties, as evidenced by the research on related compounds .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of Schiff's bases and subsequent reactions under specific conditions. For example, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized using microwave irradiation, which is a solvent-free and efficient method . Similarly, the synthesis of N-(thiazol-2-yl)benzamide derivatives and their gelation behavior was investigated, highlighting the importance of non-covalent interactions in the synthesis and properties of such compounds .

Molecular Structure Analysis

The molecular structure of related benzamide derivatives has been characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry . Single-crystal X-ray diffraction has also been employed to determine the molecular conformation and supramolecular aggregation in closely related compounds . These studies reveal that non-covalent interactions, such as π-π stacking and hydrogen bonding, play a significant role in the molecular assembly and properties of these compounds.

Chemical Reactions Analysis

Benzamide derivatives can undergo a variety of chemical reactions. For instance, N′-Thioaroyl-N,N-dimethylformamidines, which are structurally related to the compound of interest, can react with α-bromoketones and ketenes to yield 5-aroylthiazoles and 6-oxo-6H-1,3-thiazines, respectively . These reactions demonstrate the reactivity of the thiazole moiety, which is also present in the compound under analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For example, the gelation behavior of N-(thiazol-2-yl)benzamide derivatives is affected by methyl functionality and S⋯O interactions . The antifungal activity of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives suggests that the substitution pattern on the thiazole ring can significantly impact biological activity . Additionally, the oral drug-like behavior of some synthesized compounds has been predicted using computational ADMET studies .

科学研究应用

缓蚀

苯并噻唑衍生物(包括类似于指定化合物的衍生物)作为缓蚀剂的有效性已得到研究。具体而言,它们对酸性环境中的钢腐蚀表现出高抑制效率,这可能是由于物理和化学吸附到表面上 (胡等人,2016)。

抗菌性能

某些含氟苯并噻唑衍生物显示出作为抗菌剂的潜力。它们已被合成并评估对各种革兰氏阳性菌和革兰氏阴性菌以及真菌的体外活性,表现出显着的抗菌效力 (德赛等人,2013)。

抗癌活性

对苯并噻唑衍生物的研究也揭示了它们作为抗癌剂的潜力。苯并噻唑支架上的各种取代基已被证明可以调节抗肿瘤特性,其中一些衍生物表现出比参考药物更高的抗癌活性 (拉维奈克等人,2021)。

VEGFR-2 抑制

苯并噻唑衍生物已被确定为血管内皮生长因子受体-2 (VEGFR-2) 激酶活性的有效和选择性抑制剂。这表明在治疗与血管生成相关的疾病(例如某些癌症)中具有潜在应用 (博尔齐莱里等人,2006)。

属性

IUPAC Name |

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19FN6O2S2/c26-17-10-12-18(13-11-17)32-21(14-27-23(34)16-6-2-1-3-7-16)30-31-25(32)35-15-22(33)29-24-28-19-8-4-5-9-20(19)36-24/h1-13H,14-15H2,(H,27,34)(H,28,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKUACDXEIJTFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19FN6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

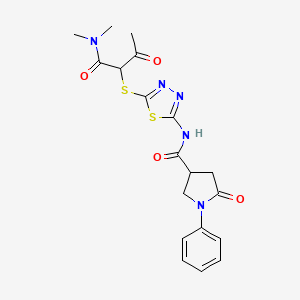

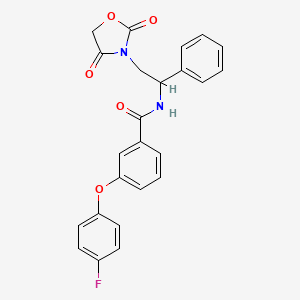

![4-(N-benzyl-N-methylsulfamoyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2507906.png)

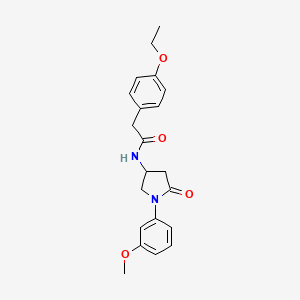

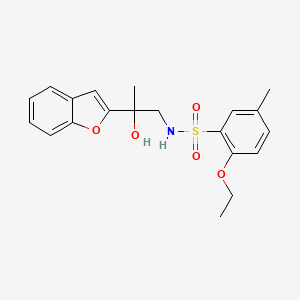

![N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2507910.png)

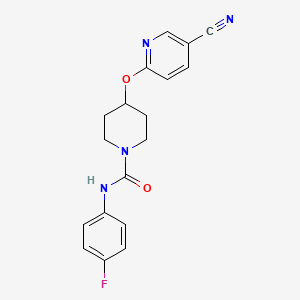

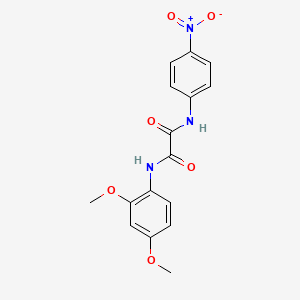

![(2-Amino-1-bicyclo[3.1.0]hexanyl)methanol](/img/structure/B2507917.png)

![N-(3-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2507922.png)

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methylphenyl)acetamide](/img/structure/B2507925.png)